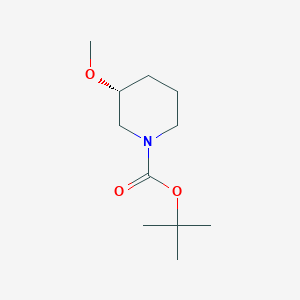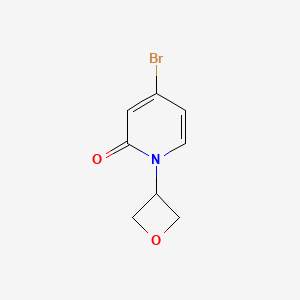
N'-Nitro-N-nitroso-N-propylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Nitro-N-nitroso-N-propylguanidine is a chemical compound with the molecular formula C₄H₉N₅O₃ and a molecular weight of 175.15 g/mol It is known for its unique structure, which includes both nitro and nitroso functional groups attached to a guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Nitro-N-nitroso-N-propylguanidine can be synthesized through a multi-step process involving the nitration and nitrosation of propylguanidine. The general synthetic route involves the following steps :
Nitration: Propylguanidine is treated with nitric acid to introduce the nitro group.
Nitrosation: The nitrated product is then reacted with sodium nitrite in the presence of an acid to introduce the nitroso group.
The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-Nitro-N-nitroso-N-propylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the required purity for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Nitro-N-nitroso-N-propylguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro and nitroso groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-Nitro-N-nitroso-N-propylguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential mutagenic and genotoxic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-Nitro-N-nitroso-N-propylguanidine involves its ability to interact with DNA and other cellular components. The nitro and nitroso groups can form reactive intermediates that induce DNA damage, leading to mutagenic and cytotoxic effects. This property makes it a valuable tool in genetic research and a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-methylurea: Another nitroso compound with mutagenic properties.
N-Nitroso-N-ethylurea: Similar in structure and function, used in genetic research.
N-Nitroso-N-methylguanidine: Shares the guanidine core and nitroso group, with similar applications.
Uniqueness
N’-Nitro-N-nitroso-N-propylguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C4H9N5O3 |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
3-nitro-1-nitroso-1-propylguanidine |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
Clé InChI |
PVVCHFOAZOVDRK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=N)N[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)
![1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B8802202.png)
![furo[3,2-c]quinolin-4(5H)-one](/img/structure/B8802214.png)




![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)




![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)
